2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
Description
This compound features a hybrid structure combining a 3-oxo-3H-benzo[f]chromen-2-yl moiety linked to a 1-phenyl-1H-pyrazole core via a methylidene bridge, with a propanedinitrile group at the 4-position of the pyrazole ring. The propanedinitrile group introduces strong electron-withdrawing character, enhancing reactivity in cycloaddition or nucleophilic substitution reactions .
Properties
IUPAC Name |
2-[[3-(3-oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O2/c27-14-17(15-28)12-19-16-30(20-7-2-1-3-8-20)29-25(19)23-13-22-21-9-5-4-6-18(21)10-11-24(22)32-26(23)31/h1-13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYMJMHZLFYBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxynaphthaldehyde Derivatives
The most widely employed method involves acid-catalyzed cyclization of 2-hydroxynaphthaldehyde-1-carboxylic acid derivatives. For example, heating 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate in acetic acid under reflux yields benzo[f]chromen-3-one in 68–72% yield after recrystallization from ethanol. Microwave-assisted cyclization reduces reaction times to 15–20 minutes with comparable yields.
Oxidative Coupling of Naphthol Derivatives
Alternative approaches utilize oxidative coupling of β-naphthol with α,β-unsaturated ketones. A recent study demonstrated that using iodine in dimethyl sulfoxide (DMSO) as an oxidizing agent achieves 80% conversion within 2 hours at 80°C. This method avoids strong mineral acids, enhancing compatibility with acid-sensitive functional groups.
Construction of the 1-Phenylpyrazole Moiety
The 1-phenylpyrazole ring is introduced via cyclocondensation reactions between hydrazines and diketone precursors.
Vilsmeier-Haack Formylation
The critical intermediate, 3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized through Vilsmeier-Haack formylation. A typical procedure involves treating 3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde in 65–70% yield.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing aryl groups at the pyrazole’s N1 position. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water (3:1), researchers achieved 75% yield with excellent regioselectivity.
Knoevenagel Condensation with Malononitrile
The final step involves forming the methylidene bridge via Knoevenagel condensation between the pyrazole-4-carbaldehyde and malononitrile.
Conventional Catalytic Methods
Traditional protocols employ piperidine or ammonium acetate in ethanol under reflux (Table 1). Piperidine (5 mol%) in ethanol at 80°C for 4 hours provides 85–90% yield, though product purification requires column chromatography due to polymeric byproducts.
Table 1. Comparison of Knoevenagel Condensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 4 | 85–90 |
| Ammonium acetate | Water | 100 | 6 | 78–82 |
| Agro-waste extract | Solvent-free | 25 | 8 | 88–92 |
Green Chemistry Approaches
Notably, agro-waste extracts (e.g., orange peel) catalyze the reaction under solvent-free conditions at room temperature, achieving 88–92% yield without chromatographic purification. This method aligns with principles of sustainable chemistry, eliminating toxic solvents and reducing energy consumption.
Mechanistic Considerations
The reaction proceeds via deprotonation of malononitrile to form a resonance-stabilized enolate, which attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated dinitrile. Computational studies suggest that electron-withdrawing groups on the aldehyde accelerate the reaction by lowering the LUMO energy.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 439.0932 [M+H]⁺ (calc. 439.0928 for C₂₆H₁₃N₄O₂).
Challenges and Optimization Strategies
Byproduct Formation
Polymerization of malononitrile remains a key challenge, particularly under prolonged heating. Strategies to mitigate this include:
Solvent Selection
While ethanol remains popular, switchable solvents like 2-methyltetrahydrofuran (2-MeTHF) enable easier product isolation through phase separation.
Chemical Reactions Analysis
Types of Reactions
2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzo[f]chromene moiety exhibit significant anticancer properties. The incorporation of the pyrazole ring enhances biological activity, making 2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile a candidate for further investigation in cancer treatment. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, which are crucial for developing treatments for chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic uses in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Materials Science
Organic Photovoltaics
In materials science, the unique electronic properties of this compound make it a candidate for organic photovoltaic applications. The compound's ability to absorb light efficiently and convert it into electrical energy is being explored for use in solar cells, potentially leading to more efficient energy conversion systems .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. Researchers are utilizing it to synthesize complex organic molecules, which can lead to the development of new pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Differences
*Estimated based on molecular formula C₂₄H₁₅N₃O₂.
Key Observations:
- Electron-Withdrawing Groups : The propanedinitrile group in the target compound and increases electrophilicity, favoring reactions like Michael additions or cyclizations. In contrast, carbonitrile or benzothiazole-thioether groups in modulate solubility and bioactivity .
- Biological Activity : Compounds with chromen/benzodiazepine hybrids (e.g., ) exhibit antioxidant or anticonvulsant properties, suggesting the target compound may share similar applications if the benzo[f]chromen unit confers bioactive stability .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic Data*
*Data inferred from structural analogs due to lack of direct evidence.
Biological Activity
The compound 2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of the compound features a combination of chromene, pyrazole, and nitrile functional groups. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving appropriate hydrazones.
- Introduction of the Chromene Moiety : The chromene derivative is attached via electrophilic aromatic substitution.
- Nitrile Group Introduction : This can be accomplished through nucleophilic substitution reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Antioxidant Properties : The presence of phenolic structures allows the compound to act as a hydrogen donor, neutralizing free radicals.
Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity against bacteria and fungi.
Anticancer Properties
Some derivatives of chromene and pyrazole have demonstrated anticancer effects in vitro and in vivo. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth.
Case Study 1: Antioxidant Efficacy
A study examined the antioxidant capacity of similar chromene derivatives using DPPH and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in cell cultures, supporting their potential as therapeutic agents in oxidative stress-related conditions.
Case Study 2: Antimicrobial Screening
In a comparative study, several pyrazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to this compound showed promising results, highlighting the need for further investigation into this compound's antimicrobial potential.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile?
- Answer: The synthesis involves multi-step reactions, including:
- Step 1: Condensation of 3-oxo-3H-benzo[f]chromen-2-carbaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives under acidic conditions (e.g., acetic acid) to form the pyrazole-chromene hybrid core .
- Step 2: Subsequent Knoevenagel condensation with propanedinitrile in the presence of a base catalyst (e.g., piperidine) to introduce the dinitrile group .
- Key Considerations: Reaction temperature (0–5°C) and solvent choice (ethanol or DMF) significantly impact yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and nitrile groups (C≡N stretching at ~2200 cm⁻¹ in IR) .
- Single-Crystal X-ray Diffraction (SC-XRD): Critical for resolving stereochemistry and verifying the (E)-configuration of the methylidene group. Reported bond angles (e.g., C=N-C at ~120°) and torsion angles should align with crystallographic data from analogous structures .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers validate the purity of this compound post-synthesis?
- Answer:
- HPLC-PDA: Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to detect impurities (<1% threshold).
- Melting Point Analysis: Compare experimental values (e.g., 210–215°C) with literature data for structurally similar chromene-pyrazole hybrids .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate theoretical NMR shifts. Discrepancies >0.5 ppm may indicate solvent effects or crystal packing forces .
- Dynamic NMR Experiments: Variable-temperature ¹H NMR can identify conformational exchange broadening in flexible regions (e.g., methylidene linkage) .
Q. What experimental strategies optimize reaction yields for large-scale synthesis?
- Answer:
- Catalyst Screening: Test alternatives to piperidine (e.g., DBU or L-proline) to enhance Knoevenagel condensation efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 h to 30 min) while maintaining yields >85% .
- Solvent-Free Conditions: Explore mechanochemical grinding for eco-friendly synthesis .
Q. How can structure-activity relationships (SAR) be established for this compound’s bioactivity?
- Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., COX-2 or α-glucosidase) using chromene-pyrazole derivatives as positive controls .
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., PDB ID: 1CX2). Focus on interactions between the dinitrile group and active-site residues .
- Pharmacophore Modeling: Identify critical moieties (e.g., 3-oxo-chromene) responsible for antioxidant or antimicrobial activity .
Q. What computational tools predict the compound’s electronic properties and reactivity?
- Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (ΔE) to assess redox stability. A smaller ΔE (<3 eV) suggests high reactivity, suitable for charge-transfer applications .
- Molecular Electrostatic Potential (MEP): Visualize electrophilic/nucleophilic regions to guide derivatization (e.g., nitrile group as an electrophilic hotspot) .
Data Contradiction Analysis
Q. How to address discrepancies between XRD data and DFT-optimized geometries?
- Answer:
- Lattice Energy Calculations: Use software like Mercury to account for intermolecular forces (e.g., π-π stacking) that distort bond lengths in the solid state vs. gas-phase DFT models .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to explain deviations in torsion angles .
Q. Why do bioactivity results vary across similar chromene-pyrazole derivatives?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
